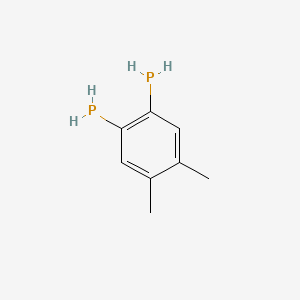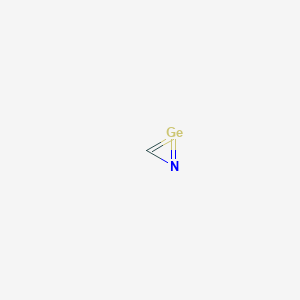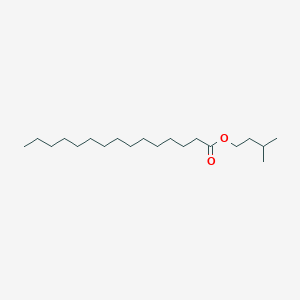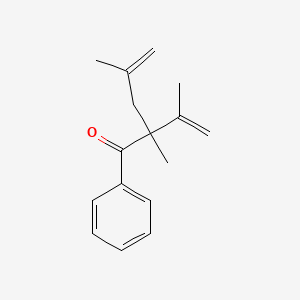
Phosphine, (4,5-dimethyl-1,2-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (4,5-dimethyl-1,2-phenylene)bis- is an organophosphorus compound derived from the heterocycle xanthene. It is used as a bidentate ligand and is noteworthy for having a particularly wide bite angle. Such ligands are useful in the hydroformylation of alkenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, (4,5-dimethyl-1,2-phenylene)bis- can be achieved through various methods. One common approach involves the reaction of halogenophosphines with organometallic reagents . Another method includes the addition of P–H to unsaturated compounds . The reduction of phosphine oxides and related compounds is also a viable route .
Industrial Production Methods
Industrial production methods for phosphine, (4,5-dimethyl-1,2-phenylene)bis- typically involve large-scale reactions using halogenophosphines and organometallic reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphine, (4,5-dimethyl-1,2-phenylene)bis- undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenophosphines and organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yield and selectivity .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines .
Scientific Research Applications
Phosphine, (4,5-dimethyl-1,2-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a bidentate ligand in various catalytic reactions, including hydroformylation of alkenes.
Medicine: It is used in the development of pharmaceuticals and as a catalyst in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of phosphine, (4,5-dimethyl-1,2-phenylene)bis- involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating various chemical transformations. The wide bite angle of the ligand allows for greater flexibility and efficiency in catalysis .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- Phosphine oxide, (9,9-dimethyl-9H-xanthene-4,5-diyl)bis-
Uniqueness
Phosphine, (4,5-dimethyl-1,2-phenylene)bis- is unique due to its particularly wide bite angle, which enhances its effectiveness as a bidentate ligand in catalytic reactions. This property distinguishes it from other similar compounds and makes it highly valuable in various applications .
Properties
CAS No. |
667889-35-2 |
|---|---|
Molecular Formula |
C8H12P2 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
(4,5-dimethyl-2-phosphanylphenyl)phosphane |
InChI |
InChI=1S/C8H12P2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3 |
InChI Key |
NTUYXOYFQYOGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)P)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
silane](/img/structure/B12526432.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)


![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)




